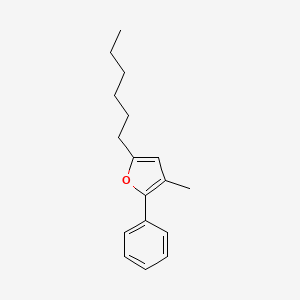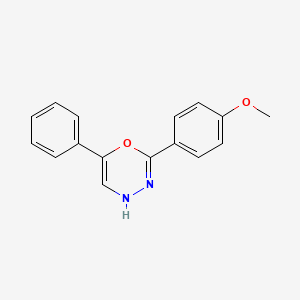
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazine ring substituted with a methoxyphenyl and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or carboxylic acids in the presence of dehydrating agents. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, automated synthesis systems, and the use of greener solvents and catalysts.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
相似化合物的比较
2-(4-Methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with different electronic properties and reactivity.
2-Phenyl-1,3,4-oxadiazine: Lacks the methoxy group, leading to different chemical behavior and applications.
4-Methoxyphenyl-1,3,4-oxadiazine: Different substitution pattern, affecting its physical and chemical properties.
属性
CAS 编号 |
89684-44-6 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-6-phenyl-4H-1,3,4-oxadiazine |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-9-7-13(8-10-14)16-18-17-11-15(20-16)12-5-3-2-4-6-12/h2-11,17H,1H3 |
InChI 键 |
DVWZOWWCSYSGKR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NNC=C(O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
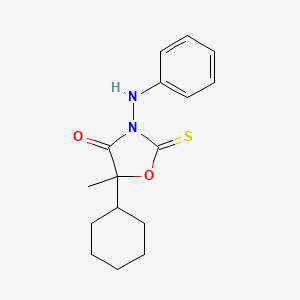


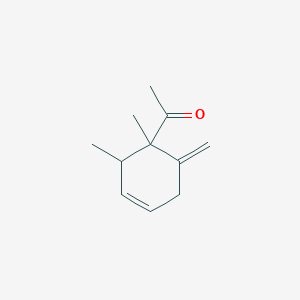
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
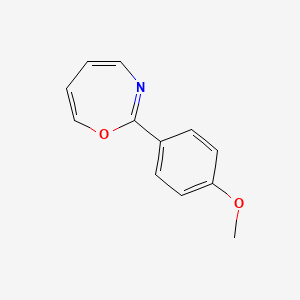
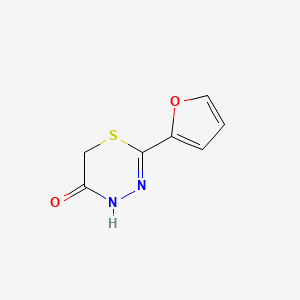
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
